molecular formula C19H29NO2 B140649 2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (+-)- CAS No. 136410-34-9

2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (+-)-

Cat. No. B140649
M. Wt: 303.4 g/mol
InChI Key: COXFPSBEHDFMBE-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (+-)- is a chemical compound that has gained significant interest among the scientific community due to its potential applications in various fields. This compound is a chiral molecule that has both biological and chemical significance. In

Mechanism Of Action

The mechanism of action of 2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (+-)- is not well understood. However, studies have suggested that this compound may interact with specific receptors in the body, leading to various physiological effects.

Biochemical And Physiological Effects

2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (+-)- has been shown to exhibit various biochemical and physiological effects. Studies have suggested that this compound may have anti-inflammatory, analgesic, and antipyretic properties. Additionally, this compound has been shown to exhibit activity against certain types of cancer cells.

Advantages And Limitations For Lab Experiments

One of the significant advantages of 2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (+-)- is its chiral nature. This characteristic makes it an attractive target for drug development, as chiral compounds often exhibit different biological activities based on their enantiomeric purity. However, the limited availability of this compound may pose a challenge for researchers who wish to study its properties.

Future Directions

There are several future directions for the study of 2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (+-)-. One of the significant areas of research is the development of new drugs based on this compound. Additionally, studies on the mechanism of action and physiological effects of this compound may lead to a better understanding of its potential applications. Furthermore, the development of new synthetic methods for the production of 2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (+-)- may increase its availability for scientific research.

Scientific Research Applications

2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (+-)- has potential applications in various fields of scientific research. One of the significant applications of this compound is in the development of new drugs. The chiral nature of this molecule makes it an attractive target for drug development, as chiral compounds often exhibit different biological activities based on their enantiomeric purity. Additionally, 2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (+-)- has been studied for its potential use in the development of new materials, such as liquid crystals and polymers.

properties

CAS RN

136410-34-9

Product Name

2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (+-)-

Molecular Formula

C19H29NO2

Molecular Weight

303.4 g/mol

IUPAC Name

1-benzyl-5-octoxypyrrolidin-2-one

InChI

InChI=1S/C19H29NO2/c1-2-3-4-5-6-10-15-22-19-14-13-18(21)20(19)16-17-11-8-7-9-12-17/h7-9,11-12,19H,2-6,10,13-16H2,1H3

InChI Key

COXFPSBEHDFMBE-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1CCC(=O)N1CC2=CC=CC=C2

Canonical SMILES

CCCCCCCCOC1CCC(=O)N1CC2=CC=CC=C2

synonyms

2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (+-)-

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of 2 g of 5-n-octyloxy-pyrrolidin-2-one, 0.65 g of potassium hydroxide at 85% and 0.2 g of tetra-n-butylammonium bromide in 40 cm3 of tetrahydrofuran, there is added a solution of 1.6 g of benzyl bromide in 5 cm3 of tetrahydrofuran, without exceeding 30° C. After agitating for 2 hours at ambient temperature, filtering and evaporating to dryness, the residue is chromatographed on alumina, (eluent: ethyl acetate--cyclo-hexane, 1--1), and 2 g of the expected product is obtained.
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